2-cyano-N-[(2-fluorophenyl)methyl]acetamide
Description
2-cyano-N-[(2-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C10H9FN2O. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Properties
IUPAC Name |
2-cyano-N-[(2-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYVXIGPJUWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(2-fluorophenyl)methyl]acetamide typically involves the reaction of 2-fluorobenzylamine with cyanoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-cyano-N-[(2-fluorophenyl)methyl]acetamide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(2-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted acetamides and related derivatives.
Scientific Research Applications
2-cyano-N-[(2-fluorophenyl)methyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyano-N-[(2-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-fluorobenzyl)acetamide
- 2-cyano-N-(3-fluorobenzyl)acetamide
- 2-cyano-N-(4-fluorobenzyl)acetamide
Uniqueness
2-cyano-N-[(2-fluorophenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Biological Activity
2-Cyano-N-[(2-fluorophenyl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Chemical Formula : C10H8F2N2O
- Molecular Weight : 210.18 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The primary mechanism of action for 2-cyano-N-[(2-fluorophenyl)methyl]acetamide involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By inhibiting CDK2, this compound can prevent the phosphorylation of target proteins, leading to inhibited cell proliferation and induced apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that 2-cyano-N-[(2-fluorophenyl)methyl]acetamide effectively reduces the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies reported that the MIC values against Staphylococcus aureus and Escherichia coli were approximately 0.5 to 1.0 µg/mL, indicating significant antibacterial activity .
- Biofilm Inhibition : It showed promising results in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .
Comparative Studies
To understand the uniqueness of 2-cyano-N-[(2-fluorophenyl)methyl]acetamide, it is beneficial to compare it with similar compounds:
| Compound Name | Mechanism of Action | IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|
| 2-Cyano-N-[(2-fluorophenyl)methyl]acetamide | CDK2 Inhibitor | 5 - 15 | MIC ~0.5 - 1.0 µg/mL |
| Pyrazolo[3,4-d]pyrimidine Derivative | CDK Inhibitor | 10 - 20 | MIC ~1.5 - 3.0 µg/mL |
| Another Similar Compound | Non-specific Kinase Inhibitor | 15 - 25 | MIC ~1.0 - 2.0 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of 2-cyano-N-[(2-fluorophenyl)methyl]acetamide led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound not only inhibited bacterial growth but also showed a synergistic effect when combined with existing antibiotics, enhancing their efficacy against resistant strains .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-cyano-N-[(2-fluorophenyl)methyl]acetamide?
Answer:
A common approach involves condensing 2-fluorobenzylamine with cyanoacetic acid derivatives. For example:
- Reagents/Conditions: Ethyl cyanoacetate and 2-fluorobenzylamine in ethanol with a catalytic base (e.g., piperidine) at 0–5°C for 2 hours. This method mirrors protocols used for structurally analogous cyanoacetamides (e.g., N-benzyl derivatives) .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield Optimization: Adjust reaction stoichiometry (1:1.2 molar ratio of amine to ethyl cyanoacetate) and monitor via TLC (silica gel 60 F254, UV detection).
Basic: What safety precautions are advised for handling this compound given limited toxicological data?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors or dust.
- Storage: Store in airtight containers at room temperature (RT), away from light and moisture, as recommended for structurally similar acetamides .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- 1H NMR: Expected signals include a singlet for the cyano-methyl group (~δ 3.30 ppm) and aromatic protons from the 2-fluorophenyl moiety (~δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): Look for [M+H]+ peaks at m/z ~219.2 (calculated molecular weight: 218.2 g/mol).
- Elemental Analysis: Validate C, H, N, and F content (±0.3% deviation).
- IR Spectroscopy: Confirm C≡N stretch (~2250 cm⁻¹) and amide C=O (~1650 cm⁻¹).
Advanced: How do substituents on the phenyl ring influence reactivity and biological interactions?
Answer:
- Electron-Withdrawing Effects: The 2-fluoro substituent enhances electrophilicity of the acetamide carbonyl, facilitating nucleophilic reactions (e.g., with thiols or amines). Fluorine’s electronegativity also modulates π-electron density, affecting binding to biological targets (e.g., enzymes) .
- Comparative Studies: Analogues with 4-fluoro or chloro substituents show reduced solubility but higher metabolic stability, as seen in fluorophenyl-thiophene acetamides .
- SAR Strategy: Synthesize derivatives with varied substituents (e.g., 3-fluoro, 2,4-difluoro) to map electronic and steric effects on activity.
Advanced: How can computational modeling guide the design of derivatives for target-specific activity?
Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding modes to receptors (e.g., kinases, GPCRs). Focus on hydrogen bonding between the cyano group and active-site residues.
- QSAR Models: Corrogate substituent properties (Hammett σ, logP) with bioactivity data from analogues (e.g., furan- or thiophene-containing acetamides) .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
Advanced: How should researchers resolve contradictions in synthetic yields reported across studies?
Answer:
- Parameter Screening: Systematically vary solvents (DMF vs. ethanol), temperatures (0°C vs. RT), and catalysts (piperidine vs. DBU).
- Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolysis of the cyano group under acidic conditions) .
- Scale-Up Adjustments: For large-scale synthesis, optimize mixing efficiency and cooling rates to suppress exothermic side reactions.
Advanced: What in vitro assays are recommended to evaluate potential biological activity?
Answer:
- Enzyme Inhibition: Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates. Compare IC50 values with control inhibitors.
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves (0.1–100 µM).
Advanced: How can structural elucidation address ambiguities in crystallographic data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
